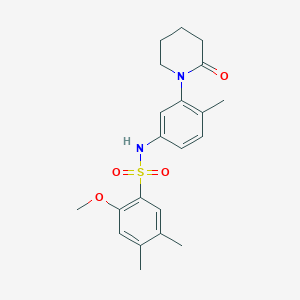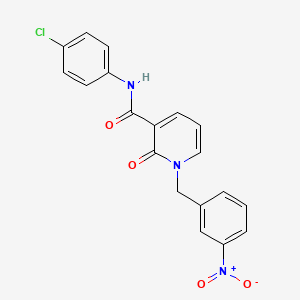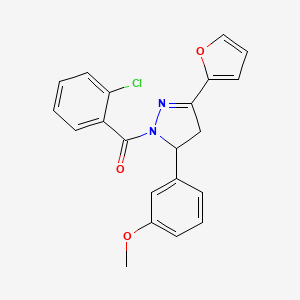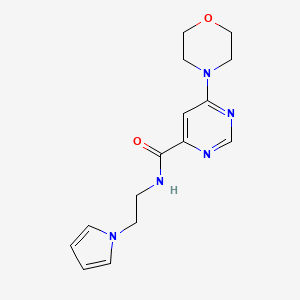
N-(tetrahydro-2H-pyran-4-yl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tetrahydro-2H-pyran-4-yl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide, commonly known as TTP488, is a synthetic drug compound that has garnered significant attention in the scientific community for its potential therapeutic applications. TTP488 belongs to a class of drugs known as small molecule antagonists and is primarily used in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Mechanism of Action
TTP488 works by blocking the activity of RAGE, a protein that is involved in the pathogenesis of Alzheimer's disease. RAGE is known to bind to amyloid-beta, a protein that accumulates in the brains of Alzheimer's patients, leading to the activation of inflammatory pathways and the production of reactive oxygen species. By blocking RAGE activity, TTP488 reduces inflammation and oxidative stress in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
TTP488 has been shown to have a number of biochemical and physiological effects in animal models of Alzheimer's disease. The drug has been shown to reduce amyloid-beta accumulation in the brains of mice, as well as reduce inflammation and oxidative stress. TTP488 has also been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that the drug may have therapeutic potential in humans.
Advantages and Limitations for Lab Experiments
One of the main advantages of TTP488 is its specificity for RAGE, which allows for targeted inhibition of the protein without affecting other cellular processes. However, one limitation of TTP488 is its poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the drug has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are a number of future directions for research on TTP488. One potential avenue of research is to explore the drug's therapeutic potential in other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to determine the safety and efficacy of TTP488 in humans, as well as to optimize the drug's dosing and administration. Finally, research is needed to better understand the molecular mechanisms underlying TTP488's effects, which could lead to the development of more effective treatments for neurodegenerative diseases.
Synthesis Methods
TTP488 is synthesized using a multi-step process that involves the coupling of various chemical compounds. The first step involves the reaction of 2,2,2-trifluoroethanol with 2,2,2-trifluoroethylamine to form 2,2,2-trifluoroethoxyethylamine. This intermediate compound is then reacted with 2,3-epoxytetrahydrofuran to form N-(tetrahydro-2H-pyran-4-yl)-3-(2,2,2-trifluoroethoxy)azetidine. The final step involves the reaction of the azetidine intermediate with carboxylic acid to form TTP488.
Scientific Research Applications
TTP488 has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. The drug works by blocking the activity of a protein known as RAGE (receptor for advanced glycation end-products), which is involved in the pathogenesis of Alzheimer's disease. By blocking RAGE activity, TTP488 has been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease.
Properties
IUPAC Name |
N-(oxan-4-yl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O3/c12-11(13,14)7-19-9-5-16(6-9)10(17)15-8-1-3-18-4-2-8/h8-9H,1-7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPUNXZXSFKIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)N2CC(C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2884235.png)

![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2884238.png)



![Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetate](/img/structure/B2884244.png)

![2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride](/img/structure/B2884251.png)




![methyl 5-((6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)methyl)furan-2-carboxylate](/img/structure/B2884258.png)
